
2-Decylbutanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Decylbutanedinitrile is an organic compound with the molecular formula C14H24N2 It is characterized by the presence of two nitrile groups (-CN) attached to a butane backbone, with a decyl group (C10H21) substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Decylbutanedinitrile can be synthesized through the reaction of alkyl dihalides with cyanide ions. One common method involves the use of decyl bromide and butanedinitrile in the presence of a base such as sodium cyanide. The reaction typically occurs in a solvent system comprising water and alcohol, under reflux conditions. The product is then purified through filtration, extraction, and rectification processes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The process involves careful control of temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Decylbutanedinitrile undergoes various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, forming imines or amides depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: Decylbutanedioic acid.
Reduction: Decylbutanediamine.
Substitution: Decylbutanimine or decylbutanamide.
Wissenschaftliche Forschungsanwendungen
2-Decylbutanedinitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins
Wirkmechanismus
The mechanism of action of 2-Decylbutanedinitrile involves its interaction with molecular targets through its nitrile groups. These groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, leading to the formation of active intermediates that interact with specific molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanedinitrile: A simpler compound with two nitrile groups attached to a butane backbone.
Hexanedinitrile: Similar structure but with a hexane backbone.
Octanedinitrile: Similar structure but with an octane backbone.
Uniqueness
2-Decylbutanedinitrile is unique due to the presence of a long decyl chain, which imparts distinct physical and chemical properties. This long alkyl chain increases the compound’s hydrophobicity and influences its reactivity compared to shorter-chain analogs .
Eigenschaften
CAS-Nummer |
830319-38-5 |
|---|---|
Molekularformel |
C14H24N2 |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
2-decylbutanedinitrile |
InChI |
InChI=1S/C14H24N2/c1-2-3-4-5-6-7-8-9-10-14(13-16)11-12-15/h14H,2-11H2,1H3 |
InChI-Schlüssel |
PJXQXDVSRBCVCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(CC#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[4-(Hexyloxy)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B14220968.png)
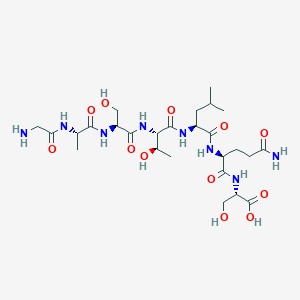
![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2-chloro-](/img/structure/B14220976.png)

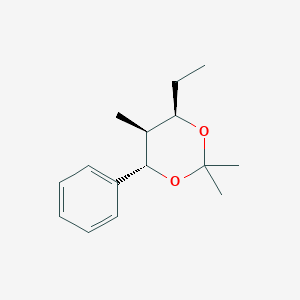

![N-{2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}-2-iodobenzamide](/img/structure/B14221005.png)
![2-({2-[(Pyridin-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14221013.png)
![1,1,3,3-Tetramethyl-2-[(prop-2-en-1-yl)oxy]cyclohexane](/img/structure/B14221027.png)
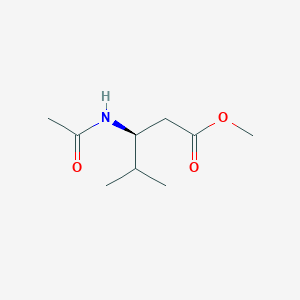
![5-[(Pent-1-en-3-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14221037.png)
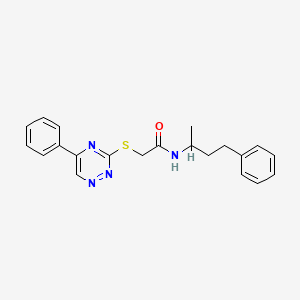
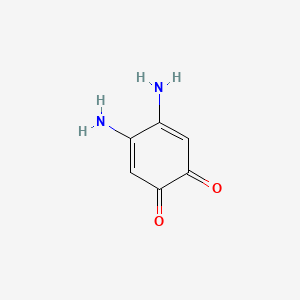
![3,6-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14221055.png)
